1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide
Overview
Description
1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide is a chemical compound with the molecular formula C22H30INO3 It is known for its unique structure, which includes a pyridinium core substituted with a hexyl group and a styryl group bearing three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide typically involves the reaction of 2-(2,3,4-trimethoxystyryl)pyridine with hexyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridinium ring or the styryl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles such as cyanide, thiolate, or azide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium cyanide in dimethyl sulfoxide or sodium azide in acetonitrile.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated pyridinium or styryl groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the iodide ion.
Scientific Research Applications
1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a probe for studying biological processes.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes for electronic and photonic applications.
Mechanism of Action
The mechanism of action of 1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, proteins, and nucleic acids, leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide can be compared with other similar compounds, such as:
1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridinium bromide: Similar structure but with a bromide ion instead of an iodide ion.
1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridinium chloride: Similar structure but with a chloride ion instead of an iodide ion.
1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridinium tetrafluoroborate: Similar structure but with a tetrafluoroborate ion instead of an iodide ion.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and the iodide ion, which may impart distinct chemical and biological properties compared to its analogs with different counterions.
Properties
IUPAC Name |
1-hexyl-2-[2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium;iodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30NO3.HI/c1-5-6-7-9-16-23-17-10-8-11-19(23)14-12-18-13-15-20(24-2)22(26-4)21(18)25-3;/h8,10-15,17H,5-7,9,16H2,1-4H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCUIPLIPUNHMZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=CC=CC=C1C=CC2=C(C(=C(C=C2)OC)OC)OC.[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694276 | |
Record name | 1-Hexyl-2-[2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307952-94-9 | |
Record name | 1-Hexyl-2-[2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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